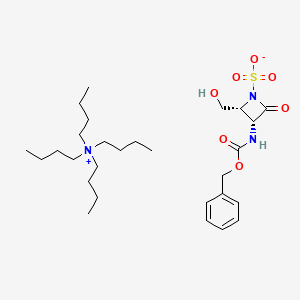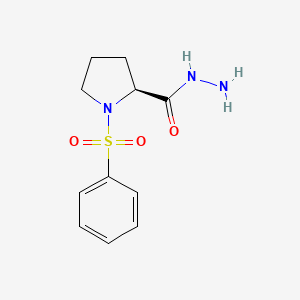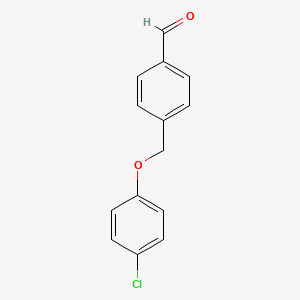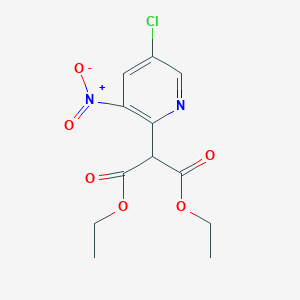![molecular formula C10H12BrNO2 B13981817 2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine CAS No. 478366-28-8](/img/structure/B13981817.png)
2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine is a chemical compound with the molecular formula C10H12BrNO2 It is a brominated pyridine derivative, which features a tetrahydrofuran ring attached to the pyridine ring via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine typically involves the bromination of 6-hydroxypyridine followed by the introduction of the tetrahydrofuran moiety. One common method includes the reaction of 6-hydroxypyridine with bromine in the presence of a suitable solvent to yield 2-bromo-6-hydroxypyridine. This intermediate is then reacted with tetrahydrofuran in the presence of a base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation Reactions: Products include lactones and other oxidized derivatives.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydrofuran moiety play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxypyridine: Lacks the tetrahydrofuran moiety, making it less versatile in certain applications.
2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring, which can lead to different chemical and biological properties.
6-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of the tetrahydrofuran moiety, leading to different reactivity and applications.
Uniqueness
2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine is unique due to the presence of both the bromine atom and the tetrahydrofuran moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
478366-28-8 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
2-bromo-6-(oxolan-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-1-5-10(12-9)14-7-8-3-2-6-13-8/h1,4-5,8H,2-3,6-7H2 |
InChI Key |
ZDSBUAHNSAYFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


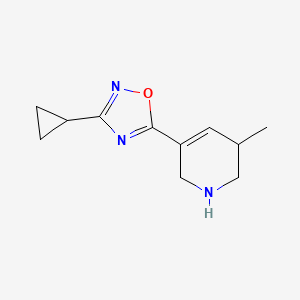
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B13981741.png)

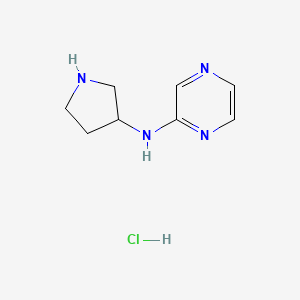
![6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13981750.png)
![1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine](/img/structure/B13981752.png)

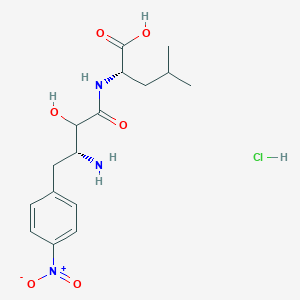

![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)
